REACTION_SMILES
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[Br-:1].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:2][O:3][c:4]1[c:5]([C:14]([CH2:15][CH3:16])=[O:17])[c:6]([O:12][CH3:13])[cH:7][c:8]([O:10][CH3:11])[cH:9]1.[CH:24]([Cl:25])([Cl:26])[Cl:27]>>[Br:1][CH:15]([C:14]([c:5]1[c:4]([O:3][CH3:2])[cH:9][c:8]([O:10][CH3:11])[cH:7][c:6]1[O:12][CH3:13])=[O:17])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)c1c(OC)cc(OC)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(C(=O)C(C)Br)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |